molecular formula C50H67N4O8PSi B14753874 TIPS-5-Ethynyl-dU-CEP

TIPS-5-Ethynyl-dU-CEP

Cat. No.: B14753874
M. Wt: 911.1 g/mol
InChI Key: CCVQXLLQYFTKGP-KXCQJKADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TIPS-5-Ethynyl-dU-CEP involves the protection of the 5-ethynyl group with a triisopropylsilyl (TIPS) protecting group. This protection prevents acid or base-catalyzed hydration during oligonucleotide synthesis and workup . The compound is typically synthesized in powder form and stored at -20°C to maintain its stability .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves solid-phase synthesis techniques. These methods are scalable and can be adapted for large-scale production, ensuring the compound’s availability for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

TIPS-5-Ethynyl-dU-CEP primarily undergoes click chemistry reactions. This involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the alkyne group of this compound reacts with azide-functionalized moieties .

Common Reagents and Conditions

The common reagents used in these reactions include copper catalysts and azide-functionalized compounds such as fluorescent dye azides and azido amino acids. The reactions are typically carried out under mild conditions, making them suitable for various applications .

Major Products Formed

The major products formed from these reactions are highly modified oligonucleotides with multiple modifications. These products are free from side products, ensuring high purity and efficiency in subsequent applications .

Mechanism of Action

The mechanism of action of TIPS-5-Ethynyl-dU-CEP involves the introduction of click handles into oligonucleotides. This is achieved through the copper-catalyzed click reaction, which facilitates the efficient conjugation of the oligonucleotide with azide-functionalized moieties. The TIPS protecting group ensures the stability of the compound during synthesis and workup, preventing unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its TIPS protecting group, which allows for side product-free synthesis of highly modified oligonucleotides. This feature makes it particularly valuable for applications requiring high purity and efficiency .

Properties

Molecular Formula

C50H67N4O8PSi

Molecular Weight

911.1 g/mol

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-[2-tri(propan-2-yl)silylethynyl]pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C50H67N4O8PSi/c1-34(2)54(35(3)4)63(60-29-16-28-51)62-45-31-47(53-32-39(48(55)52-49(53)56)27-30-64(36(5)6,37(7)8)38(9)10)61-46(45)33-59-50(40-17-14-13-15-18-40,41-19-23-43(57-11)24-20-41)42-21-25-44(58-12)26-22-42/h13-15,17-26,32,34-38,45-47H,16,29,31,33H2,1-12H3,(H,52,55,56)/t45-,46+,47+,63-/m0/s1

InChI Key

CCVQXLLQYFTKGP-KXCQJKADSA-N

Isomeric SMILES

CC(C)N(C(C)C)[P@@](OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C#C[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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